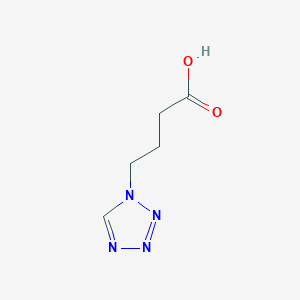

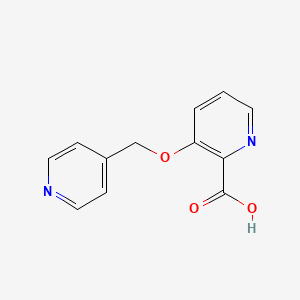

4-(1H-tetrazol-1-yl)butanoic acid

概要

説明

4-(1H-tetrazol-1-yl)butanoic acid (4-TB) is an organic compound commonly used in scientific research, particularly in biochemistry and physiology. It is a derivative of the tetrazole group, and contains a carboxylic acid group. 4-TB has a wide range of applications in scientific research, including as a reagent for synthesis, a biochemical and physiological effector, and a tool for laboratory experiments.

科学的研究の応用

Tetrazoles as Carboxylic Acid Isosteres

- Scientific Field : Medicinal Chemistry .

- Application Summary : Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They have not been found in nature; with rare exceptions, these compounds do not exhibit appreciable biological activity, but they are at the same time resistant to biological degradation .

- Methods of Application : The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety and different methods have been used for the synthesis of tetrazoles using different reaction conditions .

- Results or Outcomes : This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Tetrazoles in Antifungal Drugs

- Scientific Field : Medicinal Chemistry .

- Application Summary : Tetrazoles have been used in the development of antifungal drugs . Two structurally similar compounds, oteseconazole and quilseconazole, are currently in the stage of clinical trials .

- Methods of Application : These drugs work by inhibiting the fungal enzyme cytochrome P450 . They have a high degree of selectivity for this enzyme, which is believed to have a positive effect on their toxicity in comparison with known fungicidal preparations of the azole class .

- Results or Outcomes : The development of these drugs represents a notable advance in medicinal chemistry .

Tetrazoles in Oligonucleotide Synthesis

- Scientific Field : Biochemistry .

- Application Summary : 1H-Tetrazole and 5-(benzylsulfanyl)-1H-tetrazole (BTT) are widely employed in oligonucleotide synthesis as acidic activators of the coupling process .

- Methods of Application : The specific methods of application in oligonucleotide synthesis are not detailed in the source .

- Results or Outcomes : The use of tetrazoles in oligonucleotide synthesis has been found to be effective, but the specific results or outcomes are not detailed in the source .

Tetrazoles as Carboxylic Acid Bioisosteres

- Scientific Field : Medicinal Chemistry .

- Application Summary : Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .

- Methods of Application : The specific methods of application in this context are not detailed in the source .

- Results or Outcomes : The use of tetrazoles as carboxylic acid bioisosteres has been found to be beneficial in terms of boosting lipophilicity and enhancing bioavailability .

Tetrazoles as Negative Allosteric Modulator of GLP-1R

- Scientific Field : Medicinal Chemistry .

- Application Summary : Tetrazoles have been used in the development of drugs that act as negative allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R) . An example of such a compound is NNC0640 .

- Methods of Application : The specific methods of application in this context are not detailed in the source .

- Results or Outcomes : The use of tetrazoles in this context has been found to be effective, but the specific results or outcomes are not detailed in the source .

Tetrazoles as EP4 Receptor Agonists

- Scientific Field : Medicinal Chemistry .

- Application Summary : Tetrazoles have been used in the development of drugs that act as EP4 receptor agonists . An example of such a compound is KAG-308 .

- Methods of Application : The specific methods of application in this context are not detailed in the source .

- Results or Outcomes : The use of tetrazoles in this context has been found to be effective, but the specific results or outcomes are not detailed in the source .

特性

IUPAC Name |

4-(tetrazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c10-5(11)2-1-3-9-4-6-7-8-9/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKHGGBURKUCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629448 | |

| Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-tetrazol-1-yl)butanoic acid | |

CAS RN |

92614-90-9 | |

| Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)